REACTION_CXSMILES
|
Cl.Cl.[C:3]([C:5]([C:9]1[CH:10]=[CH:11][C:12]([O:29]C)=[C:13]([CH:28]=1)CN[C@H]1CCCN[C@H]1C1C=CC=CC=1)([C:7]#N)[CH3:6])#[N:4].I[CH:32]([CH3:34])[CH3:33].C([O-])([O-])=O.[Cs+].[Cs+]>CC(C)=O.CCOC(C)=O>[CH:32]([O:29][C:12]1[CH:11]=[CH:10][C:9]([C:5]([CH3:7])([CH3:6])[C:3]#[N:4])=[CH:28][CH:13]=1)([CH3:34])[CH3:33] |f:0.1.2,4.5.6|
|
Name
|
Compound 39
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C(#N)C(C)(C#N)C=1C=CC(=C(CN[C@@H]2[C@@H](NCCC2)C2=CC=CC=C2)C1)OC
|
Name
|
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
Cs2CO3
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered over celite
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude Compound 40
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
This was purified by a column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=CC=C(C=C1)C(C#N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 610 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |